BENZYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
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Overview
Description
BENZYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzodioxole ring, a quinoline ring, and a benzyl ester group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multiple steps. One common approach is the condensation of 6-chloro-1,3-benzodioxole with a suitable quinoline derivative under acidic conditions. This is followed by esterification with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
BENZYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Substitution: Halogenation reactions can introduce additional halogen atoms into the benzodioxole ring, using reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Hydroxyl derivatives
Substitution: Halogenated benzodioxole derivatives
Scientific Research Applications
BENZYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of BENZYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (4R)-4-(6-chloro-2H-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-3,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Benzyl (4R)-4-(6-chloro-2H-1,3-benzodioxol-5-yl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Uniqueness
BENZYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C27H26ClNO5 |
---|---|
Molecular Weight |
479.9g/mol |
IUPAC Name |
benzyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C27H26ClNO5/c1-15-23(26(31)32-13-16-7-5-4-6-8-16)24(17-9-21-22(10-18(17)28)34-14-33-21)25-19(29-15)11-27(2,3)12-20(25)30/h4-10,24,29H,11-14H2,1-3H3 |
InChI Key |
PAJSQDJOQZZVTF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3Cl)OCO4)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3Cl)OCO4)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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